Albaspidin

Description

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

- Strong absorption bands at 3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C).

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 6.1 (olefinic H), δ 2.6 (butanoyl H) |

| HRMS | m/z 461.2170 [M+H]⁺ |

| IR | 1700 cm⁻¹ (C=O) |

Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this compound remains unpublished, related phloroglucinol derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.3 Å. Computational studies using density functional theory (DFT) predict a dihedral angle of 112° between the two phloroglucinol rings, minimizing steric clashes. Conformational flexibility is limited due to hydrogen bonding between hydroxyl groups and the methylene bridge.

| Parameter | Value |

|---|---|

| Predicted Space Group | P2₁/c |

| Dihedral Angle | 112° |

| Hydrogen Bonds | O-H···O (2.8 Å) |

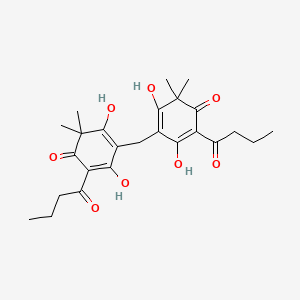

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

58409-52-2 |

|---|---|

Formule moléculaire |

C25H32O8 |

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

2-butanoyl-4-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C25H32O8/c1-7-9-14(26)16-18(28)12(20(30)24(3,4)22(16)32)11-13-19(29)17(15(27)10-8-2)23(33)25(5,6)21(13)31/h28-31H,7-11H2,1-6H3 |

Clé InChI |

BTEFKZZSPZYUSO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

SMILES canonique |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

644-61-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Albaspidin |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

Albaspidin is a phloroglucinol derivative characterized by its unique trimeric structure. Its molecular formula is C15H14O5, and it is known for exhibiting a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects.

Pharmacological Applications

1. Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against the H5N1 influenza virus. In vitro studies have shown that it can inhibit neuraminidase activity, which is crucial for viral replication. For instance, dryocrassin ABBA and filixic acid ABA, both related to this compound, exhibited IC50 values of 18.59 μM and 29.57 μM against neuraminidase respectively . These findings suggest that this compound could be a potential candidate for developing antiviral therapies.

2. Antibacterial Effects

Research indicates that this compound exhibits strong antibacterial activity against various pathogens. It has been reported to inhibit the growth of Paenibacillus larvae, with a minimum inhibitory concentration (MIC) of 220 μM . This property positions this compound as a promising agent in combating bacterial infections.

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme implicated in lipid biosynthesis and cancer progression. The IC50 values for this compound in inhibiting FAS range from 23.1 μM to 71.7 μM . This inhibition could have implications for cancer treatment strategies targeting metabolic pathways.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of phloroglucinols from Drynaria crassirhizoma, researchers found that extracts rich in these compounds significantly reduced mortality in mice infected with H5N1 . This highlights the potential of this compound as a therapeutic agent in viral infections.

Case Study 2: Antibacterial Properties

A recent study evaluated the antibacterial activity of various phloroglucinols, including this compound. The results indicated that it effectively inhibited the growth of multiple bacterial strains, suggesting its utility in developing new antibacterial therapies .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The position of acyl groups (e.g., acetyl vs. propionyl) critically influences neuraminidase binding and antifungal potency .

- Clinical Potential: this compound AP's anti-inflammatory effects warrant further in vivo studies, while Dryocrassin ABBA's tetrameric structure offers a template for synthetic analogs .

Méthodes De Préparation

Natural Extraction Methods

Albaspidin is naturally occurring in ferns of the Dryopteris and Polypodiaceae families, with early isolation efforts focusing on rhizomes of Aspidium filix mas (male fern). The extraction process typically involves solvent-based separation followed by chromatographic purification.

Solvent Extraction and Isolation

Fresh or dried fern rhizomes are ground and subjected to sequential extraction using polar solvents such as ethanol or methanol. The crude extract is then partitioned with non-polar solvents to remove lipids and pigments. Fractional crystallization or column chromatography (using silica gel or Sephadex LH-20) isolates this compound variants. Early studies reported yields of 0.2–0.5% (w/w) for this compound BB from Dryopteris filix mas.

Chemical Synthesis Approaches

Chemical synthesis of this compound involves constructing its tricyclic core through condensation, alkylation, and cyclization reactions. Two primary strategies dominate the literature: classical acid-catalyzed condensations and modern asymmetric syntheses.

Early Synthetic Efforts (1950s–1970s)

Riedl and Mitteldorf’s Condensation (1956)

The first total synthesis of this compound BB was achieved by condensing two equivalents of butyrylfilicinic acid (1) with formaldehyde under acidic conditions. The reaction proceeds via a methylene bridge formation, yielding the symmetric this compound BB (2) in 40–45% yield:

$$

2 \, \text{C}{11}\text{H}{16}\text{O}5 + \text{HCHO} \rightarrow \text{C}{25}\text{H}{32}\text{O}8 + 2 \, \text{H}_2\text{O} \quad

$$

Inagaki’s Phloroglucinol Alkylation (1956)

Isao Inagaki’s group developed a method to synthesize this compound analogs by alkylating phloroglucinol derivatives. For example, treating phloro-isobutyrophenone (3) with 1-bromo-3-methyl-but-2-ene (4) yielded mono-isopentenyl intermediates, which underwent acid-catalyzed cyclization to form tricyclic frameworks. This approach enabled the synthesis of this compound AA and AP analogs but suffered from low regioselectivity (∼50% desired product).

Modern Synthetic Developments

Mixed Condensation Techniques

Recent efforts have focused on asymmetric condensations to access non-symmetric this compound variants. A 2022 study reported the synthesis of uliginosin A via rottlerone exchange between this compound-iBiB and trihydroxyisobutyrophenone. This method avoids symmetric byproducts by using pre-functionalized monomers, achieving 60–70% yields for this compound AP analogs.

Structural Modification and Derivative Synthesis

Acyl Group Substitution

This compound’s bioactivity is influenced by its acyl substituents. Replacing isobutyryl groups with isovaleryl or acetyl groups alters antimicrobial potency. For instance, this compound AP (2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) is synthesized by substituting butyryl groups with acetyl during condensation.

Solubility Optimization

Modifying this compound’s solubility for pharmacological applications requires esterification or salt formation. This compound AP’s stock solutions (10 mM in DMSO) retain stability for 1 month at -20°C, but prodrug derivatives (e.g., phosphate esters) show improved aqueous solubility.

Analytical Characterization

Spectroscopic Data

Key spectroscopic features of this compound variants include:

Crystallographic Validation

X-ray crystallography confirmed the structure of synthetic this compound intermediates, such as the advanced ketone 5a used in albomycin synthesis. These studies validate the stereochemical outcomes of modern synthetic routes.

Q & A

Q. What experimental designs are suitable for assessing this compound’s enzyme inhibitory activity?

- Methodological Answer : Employ fluorescence-based assays for enzymes like neuraminidase. Mix this compound (e.g., AP) with the enzyme and fluorescent substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). Measure fluorescence intensity at 360/450 nm using a microplate reader. Include positive controls (e.g., oseltamivir) and calculate IC50 values via dose-response curves .

- Example Data :

| [this compound AP] (µM) | Inhibition Rate (%) |

|---|---|

| 10 | 25 ± 3 |

| 50 | 68 ± 5 |

| 100 | 92 ± 4 |

Q. How do researchers verify the structural identity of this compound derivatives?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) with high-resolution mass spectrometry (HR-MS). For example, this compound AP (C22H26O8, MW 446.19) should show characteristic NMR peaks for triterpenoid skeletons and MS fragmentation patterns matching theoretical values .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., pH, temperature, solvent). For instance, discrepancies in IC50 values may arise from variations in enzyme sources (human vs. bacterial neuraminidase). Validate results using orthogonal methods, such as surface plasmon resonance (SPR) or molecular docking to confirm binding affinities .

Q. What strategies are effective for studying this compound’s multi-target effects in complex biological systems?

- Methodological Answer : Use transcriptomics or proteomics to map pathway interactions. For example, treat cell lines (e.g., cancer or immune cells) with this compound AP and perform RNA sequencing. Validate key targets (e.g., IL-9, DNMT) via qPCR or Western blot. Cross-reference with databases like KEGG to identify enriched pathways .

Q. How does this compound’s stability vary across experimental conditions?

- Methodological Answer : Perform accelerated stability studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor degradation via HPLC and identify breakdown products using LC-MS. For long-term storage, recommend lyophilization in amber vials at -80°C .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50, Hill slopes, and 95% confidence intervals. For multi-experiment data, apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Methodological Best Practices

- Data Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories (e.g., Zenodo) .

- Ethical Compliance : For in vivo studies, follow institutional review board (IRB) protocols for animal welfare and data anonymization .

- Visualization : Format tables/figures per Pharmaceutical Research standards (e.g., Roman numerals for tables, self-explanatory legends) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.